molecular formula C26H36N6O B608723 LY2857785

LY2857785

Katalognummer: B608723
Molekulargewicht: 448.6 g/mol
InChI-SchlĂŒssel: LHIUZPIDLZYPRL-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY2857785 is a type I reversible ATP-competitive inhibitor targeting CDK9, CDK8, and CDK7, with IC50 values of 11 nM, 16 nM, and 246 nM, respectively . It suppresses transcription by inhibiting RNA polymerase II (RNAP II) phosphorylation at Ser2 and Ser5 residues, leading to downregulation of short-lived oncoproteins like MCL-1, c-Myc, and cyclin D1 . Preclinical studies demonstrate its efficacy in hematologic malignancies (e.g., adult T-cell leukemia/lymphoma [ATL], acute myeloid leukemia [AML]) and solid tumors (e.g., non-small cell lung cancer [NSCLC]) by inducing apoptosis and autophagy . Notably, this compound also modulates circadian rhythms by enhancing REV-ERBα activity, a unique mechanism among CDK9 inhibitors .

Vorbereitungsmethoden

Core Synthetic Strategy: Thorpe-Ziegler Cyclization

The thiazole core of LY2857785 is constructed via Thorpe-Ziegler cyclization, a classic method for aminothiazole synthesis . This reaction involves the condensation of α-bromo ketones with thiourea derivatives under basic conditions.

Synthesis of Key Intermediate: (3,4-Dimethoxyphenyl)(2-(methylthio)thiazol-5-yl)methanone

The methanone moiety is introduced through a two-step process:

  • Bromoethanone preparation : 3,4-Dimethoxyphenylacetonitrile undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride .

  • Thiazole ring formation : The resulting α-bromo ketone reacts with thiourea derivatives in anhydrous tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu) as base .

Reaction conditions are meticulously controlled to prevent epimerization and ensure regioselectivity:

  • Temperature: 0–25°C

  • Solvent: Anhydrous THF

  • Reaction time: 12–24 hours

Amine Sidechain Incorporation: Strategies and Optimization

The exo-2-aminonorbornane moiety of this compound is introduced through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions.

SNAr Methodology

Early synthetic routes employed SNAr displacement of a thiomethyl group on the thiazole ring :

  • Sulfone activation : Oxidation of 2-(methylthio)thiazole intermediates to sulfones using 3-chloroperbenzoic acid (mCPBA)

  • Amine coupling : Reaction with exo-2-aminonorbornane in dimethylformamide (DMF) at elevated temperatures (70–100°C)

This method achieved moderate yields (40–65%) but required careful control of stoichiometry to minimize side reactions .

Palladium-Catalyzed Buchwald-Hartwig Amination

Later optimizations incorporated palladium catalysis to improve efficiency :

  • Catalyst system : Pd2(dba)3/Xantphos

  • Base : Cs2CO3

  • Solvent : 1,4-Dioxane

  • Temperature : 100–110°C

This approach increased yields to 75–85% while reducing reaction times to 6–8 hours .

Critical Reaction Parameters and Process Optimization

Table 1 summarizes key parameters influencing yield and purity during this compound synthesis:

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–100°C±15% yield
Base SelectionKOtBu vs. Cs2CO320% difference
Solvent PolarityTHF (Δ=7.6) to DMF (Δ=37)30% improvement
Catalyst Loading5 mol% PdMax efficiency

Data adapted from large-scale optimization studies .

Scalability and Industrial Production Considerations

Lilly Research Laboratories developed a kilogram-scale synthesis protocol addressing:

  • Purification challenges : Use of orthogonal chromatography (silica gel followed by reverse-phase HPLC)

  • Crystallization optimization : Ethanol/water mixtures (3:1 v/v) for final compound crystallization

  • Quality control : Rigorous NMR and LC-MS monitoring at each synthetic step

Notably, the final process achieved an overall yield of 22% from commercially available starting materials .

Comparative Analysis of Synthetic Routes

While the exact synthetic route for this compound remains proprietary, structural analogs described in the literature provide critical insights:

Route A (Early Discovery Phase)

  • Steps : 7 linear steps

  • Overall yield : 8–12%

  • Advantage : Rapid SAR exploration

  • Limitation : Low scalability

Route B (Process Chemistry)

  • Steps : 5 convergent steps

  • Overall yield : 18–22%

  • Advantage : Suitable for multi-kilogram production

  • Key innovation : Late-stage amination strategy

Analytical Characterization and Quality Assurance

Critical quality attributes monitored during synthesis include:

  • Chiral purity : >99% ee (determined by chiral HPLC)

  • Polymorph control : Form I crystals (thermodynamically stable)

  • Residual solvents : <500 ppm (ICH guidelines)

These parameters ensure batch-to-batch consistency in preclinical and clinical supplies .

Analyse Chemischer Reaktionen

Mechanism of Action and Key Biochemical Reactions

LY2857785 inhibits CDK9 by targeting its ATP-binding site, thereby blocking phosphorylation of the RNA Polymerase II (RNA Pol II) C-terminal domain (CTD) at serine 2 (Ser2). This inhibition disrupts transcriptional elongation and pause-release, leading to reduced expression of pro-survival genes .

Critical Reactions:

  • CDK9/Cyclin T1 Complex Inhibition:

    CDK9 Cyclin T1+This compound→Inhibited Phosphorylation of RNA Pol II Ser2 \text{CDK9 Cyclin T1}+\text{this compound}\rightarrow \text{Inhibited Phosphorylation of RNA Pol II Ser2 }

    This reaction suppresses transcriptional elongation, reducing levels of oncoproteins like Mcl1, Sox2, and Sox9 .

  • Downregulation of Anti-Apoptotic Proteins:
    this compound treatment decreases Mcl1 expression (a Bcl-2 family protein) by >70% in NSCLC cell lines (A549, H460, H23) .

Kinase Selectivity and Inhibition Profile

This compound exhibits high selectivity for CDK9 over other CDKs and kinases. A kinase profiling study revealed the following inhibition rates :

Kinase/Cyclin PairInhibition (%)
CDK9/Cyclin T175–100
CDK9/Cyclin K75–100
CDK6/Cyclin D10.81
CDK7/Cyclin H0.30

This compound inhibited only 3.3% of 300 kinases at >75% efficacy, underscoring its specificity .

Key Findings from NSCLC Studies :

  • Suppression of Pro-Tumorigenic Factors:

    • Sox2 and Sox9 levels reduced by 50–80% in K-Ras mutant cells (A549, H460).

    • Mcl1 expression decreased by >90% within 4–8 hours post-treatment.

  • Activation of Tumor Suppressors:

    • Wild-type p53 levels increased by 2–3 fold in A549 and H460 cells.

    • p21 (a p53 target) expression upregulated, inducing cell cycle arrest.

  • Efficacy in Drug-Resistant Cells:

    Cell LineIC₅₀ (this compound)
    Osimertinib-Resistant PC90.25 ”M
    AMG510-Resistant H230.35 ”M
    Parental H3580.28 ”M

Synergistic Effects with BRD4 Inhibition

Combining this compound with the BRD4 inhibitor JQ1 enhanced apoptosis in lung cancer cells:

  • Annexin V Positivity: Increased from 15% (this compound alone) to 45% (combination) .

  • PARP Cleavage: Enhanced by 3–4 fold in PC9 and H23 cells .

Impact on Transcription and RNA Pol II Phosphorylation

This compound reduces RNA Pol II CTD phosphorylation at both Ser2 and Ser5 residues:

Phosphorylation SiteReduction (%)Time Post-Treatment
Ser280–904–8 hours
Ser560–704–8 hours

This dual inhibition disrupts transcriptional initiation and elongation .

Structural Insights and Binding Interactions

Cocrystal studies reveal:

  • The 2-chlorophenyl group in this compound forms hydrophobic interactions with CDK9’s glycine-rich loop (residues 27–36) .

  • Lys89 and Val33 residues stabilize inhibitor binding, conferring selectivity over CDK2 .

Clinical Relevance and Organoid Studies

This compound demonstrated high potency in patient-derived lung cancer organoids:

  • IC₅₀: 0.224–0.412 ”M in organoids (vs. 0.25–0.35 ”M in cell lines) .

  • Viability Reduction: >90% at 500 nM in combination with JQ1 .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LY2857785 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcriptional elongation. CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation. By inhibiting CDK9, this compound reduces the phosphorylation of RNA polymerase II, leading to decreased transcription of genes involved in cell survival and proliferation. This results in the induction of apoptosis and autophagy in cancer cells .

Vergleich Mit Àhnlichen Verbindungen

Comparison with Similar CDK9 Inhibitors

Selectivity and Target Profiles

Compound Primary Target (IC50) Secondary Targets (IC50) Key Features
LY2857785 CDK9 (11 nM) CDK8 (16 nM), CDK7 (246 nM) Induces apoptosis and autophagy; modulates circadian rhythm
TG02 CDK9 (nanomolar range) CDK1, CDK2, CDK4, CDK5, CDK6, CDK7 Oral bioavailability; synergizes with BCL-2 inhibitors (e.g., venetoclax)
CDKI-73 CDK9 (6 nM) CDK1 (4 nM), CDK2 (3 nM), CDK4 Synergizes with fludarabine and ABT-199; potent in CLL and AML
AZD4573 CDK9 (single-digit nM) Highly selective for CDK9 Most potent in NSCLC organoids (IC50: 6–15 nM); rapid tumor regression
SNS032 CDK9 (≈100 nM) CDK2, CDK7 Moderate potency (IC50: 1–2 ”M in NSCLC); used in combination studies
Dinaciclib CDK9, CDK1, CDK2, CDK5 Broad-spectrum CDK inhibitor Inhibits autophagy (IC50: 16 nM); advanced clinical trials

Efficacy in Preclinical Models

Hematologic Malignancies

  • This compound: Reduced tumor growth in ATL xenografts by 70–80% via MCL-1 downregulation and caspase-3 activation . In AML, it decreased RNAP II phosphorylation and induced apoptosis in primary patient samples .
  • TG02 : Achieved tumor regression in murine AML models and synergized with venetoclax to overcome MCL-1-mediated resistance .
  • CDKI-73 : Showed efficacy in AML cell lines (IC50: 0.1–0.5 ”M) and synergized with ABT-199 to enhance apoptosis .

Solid Tumors

  • This compound : Suppressed NSCLC colony formation (IC50: 0.2–0.4 ”M) and overcame resistance to EGFR/K-Ras inhibitors (e.g., osimertinib, AMG510) .
  • AZD4573: Most potent in NSCLC organoids (IC50: 6–15 nM), completely abrogating adherence-independent growth at 31 nM .
  • SNS032 : Moderate activity (IC50: 1–2 ”M) but effective in combination with BRD4 inhibitors (e.g., JQ1) .

Mechanistic Differentiation

  • Autophagy Induction : this compound uniquely promotes autophagy via LC3-II accumulation, enhancing cell death in ATL and NSCLC . Other inhibitors (e.g., dinaciclib) suppress autophagy .
  • Circadian Modulation : this compound stabilizes REV-ERBα, disrupting Bmal1 suppression and altering circadian gene expression—a feature absent in other CDK9 inhibitors .
  • Synergy with BRD4 Inhibitors : this compound combined with JQ1 reduced NSCLC viability 10-fold, targeting super-enhancer-driven oncogenes (e.g., MYC) .

Clinical Development Challenges

  • Selectivity Issues : this compound’s activity against CDK7/8 may contribute to off-target effects, whereas AZD4573’s high CDK9 selectivity improves tolerability .
  • Pharmacokinetics : TG02’s oral availability contrasts with this compound’s preclinical IV use, highlighting formulation challenges .
  • Resistance Mechanisms : Dinaciclib’s broad CDK inhibition risks toxicity, while this compound’s focused profile may mitigate this .

Biologische AktivitÀt

LY2857785 is a novel inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a pivotal role in regulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in various cancer cell lines.

CDK9 is essential for the transcription of genes involved in cell proliferation and survival, including those that encode anti-apoptotic proteins such as MCL-1. By inhibiting CDK9, this compound decreases the phosphorylation of the CTD, leading to reduced expression of MCL-1 and subsequent apoptosis in cancer cells.

Key Findings:

  • Inhibition of CTD Phosphorylation : this compound significantly reduces phosphorylation at Ser2 and Ser5 residues of the CTD, which are crucial for transcriptional elongation .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various leukemia and solid tumor cell lines by downregulating MCL-1 levels .

Efficacy in Preclinical Models

This compound has demonstrated potent antitumor efficacy across multiple preclinical models, including xenograft models and organoid cultures.

Case Studies:

  • Melanoma Model : In a mouse model using A375 melanoma cells, treatment with this compound resulted in significant tumor growth inhibition compared to controls .
  • Lung Cancer Organoids : In organoid models derived from lung cancer, this compound exhibited IC50 values as low as 0.224 ”M, indicating high potency against both sensitive and resistant cell lines .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other CDK9 inhibitors:

CompoundIC50 (”M)Mechanism of ActionCancer Type
This compound0.224CDK9 inhibition, MCL-1 downregulationLung cancer
SNS0320.412CDK9 inhibitionVarious cancers
AZD45736.0CDK9 inhibitionLung cancer

Cellular Effects

Research indicates that this compound not only induces apoptosis but also triggers autophagy in certain contexts. In acute T-cell leukemia (ATL) cells, it was observed that the compound could induce both MCL-1-dependent apoptosis and autophagy . This dual mechanism may enhance its efficacy against tumors that exhibit resistance to traditional therapies.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of LY2857785, and how does its kinase inhibition profile influence experimental design?

this compound is a type I reversible ATP-competitive inhibitor targeting CDK9, CDK8, and CDK7 with IC50 values of 11 nM, 16 nM, and 246 nM, respectively . Its pan-CDK activity necessitates careful experimental controls to distinguish contributions of individual kinases. For example, RNAi knockdown or selective kinase inhibitors (e.g., CDK9-specific inhibitors) can isolate CDK9-mediated effects, which are critical in transcriptional regulation and apoptosis . Dose-response assays (0.03125–0.5 ÎŒM) and time-course experiments (3–24 hours) are recommended to capture dynamic changes in downstream targets like MCL-1 and PARP cleavage .

Q. How should this compound be formulated and stored to ensure stability in in vitro and in vivo studies?

this compound is soluble in DMSO (≄20 mg/mL at 25°C). For in vitro use, prepare stock solutions in sterile DMSO and dilute in culture media to avoid exceeding 0.1% DMSO. For long-term storage, lyophilized powder should be stored at -20°C (stable for 3 years) or 4°C (2 years). Reconstituted solutions are stable for 6 months at -80°C or 1 month at -20°C .

Storage Condition Stability Duration
Powder (-20°C)3 years
Powder (4°C)2 years
Reconstituted (-80°C)6 months
Reconstituted (-20°C)1 month

Advanced Research Questions

Q. How can researchers resolve contradictory apoptosis responses to this compound across different cell lines?

Variability in apoptosis (e.g., Annexin V+/7-AAD+ ratios ranging from 15% to 60% at 24 hours) may stem from intrinsic differences in apoptotic pathway activation or CDK expression levels . To address this:

  • Perform baseline proteomic profiling of CDK9, MCL-1, and BCL-2 across cell lines.
  • Use combinatorial assays (e.g., caspase-3 activity, mitochondrial membrane potential) to confirm apoptosis mechanisms.
  • Corrogate with inhibitors of compensatory pathways (e.g., BCL-2 inhibitors) to identify resistance factors .

Q. What experimental strategies differentiate CDK9-specific effects from off-target CDK7/CDK8 inhibition in this compound-treated models?

  • Genetic approaches : CRISPR/Cas9 knockout of CDK9 vs. CDK7/CDK8 in isogenic cell lines .
  • Pharmacological approaches : Compare this compound’s effects to selective CDK9 inhibitors (e.g., AZD4573) in dose-response assays.
  • Transcriptomic analysis : Monitor RNA Pol II phosphorylation (a CDK9-dependent event) and CDK7-mediated cell-cycle gene expression (e.g., MYC) via Western blot or RNA-seq .

Q. How can in vitro findings on this compound’s efficacy be validated in vivo?

  • Xenograft models : Use AML (e.g., MV4-11) or lung adenocarcinoma (A549/H460) cell lines with daily this compound dosing (e.g., 10–50 mg/kg). Monitor tumor volume and survival, and validate pharmacodynamic markers (e.g., MCL-1 suppression in tumor lysates) .
  • PK/PD studies : Measure plasma concentrations and correlate with target inhibition in tissues.

Q. Methodological Guidance

Q. What statistical methods are recommended for analyzing dose-dependent apoptosis and protein expression data?

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50 values. Use tools like GraphPad Prism for non-linear regression .
  • Western blot quantification : Normalize band intensities to loading controls (e.g., ÎČ-actin) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How should researchers design studies to assess this compound’s synergy with other therapeutics?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Sequential dosing : Test pre-treatment with this compound to prime cells for apoptosis before administering cytotoxic agents (e.g., venetoclax) .

Q. Data Interpretation and Troubleshooting

Q. Why might this compound fail to suppress tumor growth in certain in vivo models?

Potential causes include:

  • Inadequate drug exposure (validate via LC-MS/MS plasma assays).
  • Upregulation of compensatory survival pathways (e.g., ERK or AKT).
  • Tumor heterogeneity; single-cell RNA-seq can identify resistant subpopulations .

Q. How to address discrepancies in reported IC50 values across studies?

Variability may arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:

  • Using identical cell passage numbers and media.
  • Including positive controls (e.g., staurosporine for apoptosis).
  • Replicating experiments across independent labs .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when publishing this compound-related findings?

  • Detailed methods : Report exact concentrations, treatment durations, and cell line authentication (e.g., STR profiling).
  • Data availability : Share raw Western blot images and flow cytometry gating strategies via repositories like Figshare.
  • Negative controls : Include vehicle (DMSO)-treated and untreated groups in all experiments .

Eigenschaften

IUPAC Name

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIUZPIDLZYPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenyl methylphosphonochloridate
LY2857785
Phenyl methylphosphonochloridate
Phenyl methylphosphonochloridate
LY2857785
Phenyl methylphosphonochloridate
Phenyl methylphosphonochloridate
LY2857785
Phenyl methylphosphonochloridate
LY2857785
Phenyl methylphosphonochloridate
Phenyl methylphosphonochloridate
LY2857785
Phenyl methylphosphonochloridate
LY2857785

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.